Sensory Threshold Comparison: TCA vs. TBA in Wine Matrix
In the context of wine spoilage, 2,4,6-trichloroanisole (TCA) exhibits a human sensory detection threshold that is distinct from that of its brominated analog, 2,4,6-tribromoanisole (TBA). While both compounds are perceived as musty at extremely low concentrations, their detection thresholds in wine differ, necessitating compound-specific calibration for sensory panels and analytical methods. A direct head-to-head sensory analysis established the perception threshold for TBA in wine at 4 ng/L, with spoilage detectable at even lower levels [1], whereas the commonly cited threshold range for TCA is 1 to 4 ng/L [2].
| Evidence Dimension | Sensory Perception Threshold in Wine |
|---|---|
| Target Compound Data | 1 - 4 ng/L [2] |
| Comparator Or Baseline | 2,4,6-Tribromoanisole (TBA): 4 ng/L [1] |
| Quantified Difference | TBA threshold is at the upper end or slightly above the TCA threshold range, confirming that TCA is perceived at concentrations equal to or lower than TBA. |
| Conditions | Wine matrix; sensory panel evaluation. |
Why This Matters
This difference mandates the use of a TCA-specific reference standard for accurate sensory threshold determination and calibration of analytical instruments intended for TCA quantification in wine.
- [1] Chatonnet, P., Bonnet, S., Boutou, S., & Labadie, M. D. (2004). Identification and responsibility of 2,4,6-tribromoanisole in musty, corked odors in wine. Journal of Agricultural and Food Chemistry, 52(5), 1255-1262. View Source
- [2] Hjelmeland, A. K., Collins, T. S., Miles, J. L., Wylie, P. L., Mitchell, A. E., & Ebeler, S. E. (2012). High-throughput, sub ng/L analysis of haloanisoles in wines using HS-SPME with GC-triple quadrupole MS. American Journal of Enology and Viticulture, 63(4), 494-499. View Source
